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molecular formula C9H11BrO B8473588 2-Bromo-4-propylphenol CAS No. 64080-16-6

2-Bromo-4-propylphenol

Cat. No. B8473588
M. Wt: 215.09 g/mol
InChI Key: UFUBQDNODUUQTD-UHFFFAOYSA-N
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Patent
US04279771

Procedure details

Following step (4) of the reaction system, 20.5 g (0.15 mol) of a commercial grade n-propylphenol was dissolved in 100 ml of glacial acetic acid and heated to 40° C. with 24.5 g (0.153 mol) of bromine dissolved in 50 ml of glacial acetic acid. The mixture was stirred and heated at 60° C. for 4 hours. After the reaction was complete, the acetic acid was removed by distillation and the remaining liquid was distilled under reduced pressure to yield 2 mmHg of 2-bromo-4-n-propylphenol having a boiling point of 73° to 76° C. The 2-bromo-4-n-propylphenol was cyanized in accordance with step (5) as in Example 1 to yield 2 mmHg of 2-cyano-4-n-propylphenol (hereinafter referred to as material G) having a boiling point of 110° C. Materials F and G are esterified in accordance with step (6) as in Example 1 to yield the desired (2'-cyano-4'-propyl) phenol-3-chloro-4-n-heptyloxybenzoate. The benzoate had a melting point of 43.5° C. and an infrared absorption spectrum as illustrated in FIG. 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=C[C:5]=1O)[CH2:2]C.[Br:11]Br.[C:13]([OH:16])(=O)[CH3:14]>>[Br:11][C:2]1[CH:1]=[C:4]([CH2:9][CH2:8][CH3:7])[CH:5]=[CH:14][C:13]=1[OH:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=C(C=CC=C1)O
Step Two
Name
Quantity
24.5 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the acetic acid was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the remaining liquid was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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